1,3,6-Trimethyluracil

Description

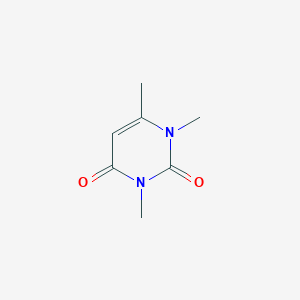

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXZRWCQWDLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159249 | |

| Record name | 1,3,6-Trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-52-9 | |

| Record name | 1,3,6-Trimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13509-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-trimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,6-Trimethyluracil: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1,3,6-trimethyluracil, also identified as 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering curated data and procedural insights.

Core Chemical Properties

This compound is a trimethylated derivative of the pyrimidine base uracil. The methylation at positions 1, 3, and 6 significantly influences its chemical and physical properties. A summary of its key quantitative data is presented below for clear comparison.

| Property | Value | Source(s) |

| CAS Number | 13509-52-9 | |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| Melting Point | 114-115 °C | - |

| Boiling Point | 222.1 ± 23.0 °C | - |

| Appearance | White to light yellow powder/crystal |

Chemical Structure

The chemical structure of this compound consists of a pyrimidine-2,4-dione core with methyl groups attached to the nitrogen atoms at positions 1 and 3, and to the carbon atom at position 6.

Structural Identifiers:

-

SMILES: CN1C(=O)C=C(C)N(C)C1=O

-

InChI: InChI=1S/C7H10N2O2/c1-4-5(8(2)7(11)9(3)6(4)10)C/h4H,1-3H3

A two-dimensional representation of the molecular structure is provided below.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research. The following sections outline methodologies derived from available literature.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported:

Method 1: Reductive Elimination from a Dimethylsulfoxonium Ylide [1]

This method involves the reductive elimination of a dimethylsulfoxonium moiety from a precursor ylide.

-

Starting Material: Dimethylsulfoxonium (1,3-dimethyl-6-uracilyl)methylide (a stable solid ylide).

-

Reagents: Raney nickel (50% slurry in water), ethanol, water.

-

Procedure:

-

Dissolve the ylide (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add Raney nickel to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Filter the reaction mixture to remove the Raney nickel.

-

Remove the solvents in vacuo.

-

Dissolve the residue in chloroform and wash with water.

-

Evaporate the chloroform to yield this compound (reported yield: 92%).

-

Method 2: From 1,3-dimethyluracil-6-(α-acetyl)acetic acid ethyl ester

This synthesis involves the hydrolysis and decarboxylation of a substituted uracil derivative.

-

Starting Material: 1,3-dimethyluracil-6-(α-acetyl)acetic acid ethyl ester.

-

Reagents: Hydrobromic acid (47%).

-

Procedure:

-

Reflux a mixture of the starting material and 47% hydrobromic acid for 1 hour.

-

Remove the solvent under reduced pressure.

-

Treat the residue with water.

-

Extract the aqueous suspension with chloroform.

-

Dry the chloroform extract.

-

Evaporate the solvent to yield this compound.

-

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Purification

Purification of the crude product is essential to obtain this compound of high purity for experimental use.

-

Crystallization: While specific solvent systems for the crystallization of this compound are not detailed in the available literature, a common approach for similar uracil derivatives involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization. Potential solvent systems could include ethanol, ethyl acetate, or mixtures of a good solvent (like dichloromethane or chloroform) and a poor solvent (like hexane).

-

Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. The choice of eluent would depend on the polarity of the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a standard starting point for method development.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups and a singlet for the vinyl proton at C5. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons (C2 and C4), the vinyl carbons (C5 and C6), and the three methyl carbons.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern under electron ionization (EI) would likely involve the loss of methyl groups and fragmentation of the pyrimidine ring, providing structural information.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. However, the broader class of uracil derivatives is known to exhibit a wide range of pharmacological activities, including anticancer and antiviral properties.[2][3] Many of these activities stem from the ability of uracil analogs to interfere with nucleic acid metabolism or to inhibit specific enzymes.

Given the absence of direct evidence for this compound's biological targets, a hypothetical signaling pathway diagram is presented below to illustrate a common mechanism of action for uracil-based antimetabolites, such as 5-fluorouracil, which targets thymidylate synthase, an enzyme crucial for DNA synthesis. This is a generalized representation and has not been experimentally validated for this compound.

Conclusion

This technical guide consolidates the currently available chemical and structural information for this compound. While foundational data on its physical properties and synthesis have been established, a significant gap exists in the scientific literature regarding its detailed experimental protocols and, most notably, its biological activity and mechanism of action. Further research is warranted to explore the pharmacological potential of this compound, building upon the broader understanding of uracil derivatives in drug development.[2][3] This would involve systematic screening for biological targets, detailed mechanistic studies, and optimization of its synthetic and purification procedures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,3,6-trimethyluracil, starting from the fundamental precursor, uracil. The synthesis is a multi-step process involving the initial formation of 6-methyluracil, followed by subsequent methylation at the N1 and N3 positions. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound from uracil is most effectively achieved through a two-stage process:

-

Stage 1: Synthesis of 6-Methyluracil. This intermediate is synthesized from the condensation of ethyl acetoacetate and urea. This is a well-established and cost-effective method for producing the 6-methyl substituted uracil core.

-

Stage 2: N-Methylation of 6-Methyluracil. The subsequent step involves the exhaustive methylation of 6-methyluracil at both the N1 and N3 positions to yield the final product, this compound.

This strategy allows for the controlled introduction of the methyl groups at the desired positions on the uracil ring.

Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis.

2.1. Stage 1: Synthesis of 6-Methyluracil

The synthesis of 6-methyluracil can be achieved through the condensation of ethyl acetoacetate with urea[1][2].

Protocol:

-

In a round-bottom flask, combine 36g (0.6 mol) of urea and 26g (0.2 mol) of ethyl acetoacetate.

-

Add 200 mL of an ethanol-hydrochloric acid solution (prepared by mixing 30% hydrochloric acid and 95% ethanol in a 1:4 ratio).

-

Stir the mixture, and then dry and dehydrate it.

-

Heat the reaction mixture to 95°C and add a solution of sodium hydroxide.

-

Cool the reaction mixture to 75°C and adjust the pH to 1 by the addition of hydrochloric acid.

-

Cool the mixture further to induce precipitation.

-

Collect the precipitated 6-methyluracil by filtration.

-

Wash the solid product with water and then dry it to obtain the final product.

2.2. Stage 2: N,N'-Dimethylation of 6-Methyluracil

The methylation of the N1 and N3 positions of the 6-methyluracil ring can be performed using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. While direct methylation of 6-methyluracil is possible, a more controlled approach often involves a protection-alkylation sequence to ensure selective N-alkylation[3][4][5]. However, for exhaustive methylation to obtain the trimethylated product, a direct approach with a strong methylating agent is often employed.

Protocol:

-

Suspend 6-methyluracil (1 equivalent) in a suitable solvent such as DMF (N,N-dimethylformamide).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.2 equivalents), to the suspension and stir for 30 minutes at room temperature.

-

Add dimethyl sulfate (2.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactants | Product | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Catalyst/Base | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Ethyl Acetoacetate, Urea | 6-Methyluracil | 1 : 3 | Ethanol/HCl | - | Not Specified | 95 | 71-77[1] |

| 2 | 6-Methyluracil, Dimethyl Sulfate | This compound | 1 : 2.2 | DMF | K₂CO₃ or NaH | 4-6 hours | 50-60 | Moderate to Good (Specific yield not cited, but expected to be in this range based on similar alkylations) |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from uracil.

Caption: Synthetic pathway for this compound.

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The two-stage approach, commencing with the synthesis of 6-methyluracil followed by exhaustive N-methylation, provides a clear and reproducible method for obtaining the desired product. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of uracil derivatives for various applications in drug discovery and development.

References

1,3,6-Trimethyluracil CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on 1,3,6-trimethyluracil, a heterocyclic compound belonging to the pyrimidinedione family. While specific biological data and detailed experimental protocols for this particular molecule are not extensively documented in publicly available scientific literature, this document serves as a foundational resource, presenting its key physicochemical properties and offering generalized experimental workflows and potential signaling pathways relevant to the broader class of uracil derivatives.

Physicochemical Properties

A summary of the key identifiers and molecular properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 13509-52-9 | |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | [1] |

| Alternate Names | 1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione, 1,3,4-trimethyluracil | [1] |

Synthesis and Characterization

Figure 1. A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, other substituted uracil derivatives have been investigated for a range of therapeutic applications, including as antiviral and anti-inflammatory agents. For instance, some uracil analogs are known to inhibit viral polymerases or interfere with inflammatory signaling cascades.

Given the interest in uracil derivatives in drug discovery, a hypothetical signaling pathway that could be investigated for a novel uracil analog with potential anti-inflammatory properties is presented below. This diagram illustrates a simplified representation of a generic inflammatory signaling cascade that could be a target for inhibition.

Figure 2. A hypothetical signaling pathway illustrating potential points of inhibition for an anti-inflammatory compound.

Future Directions

The lack of extensive research on this compound presents an opportunity for further investigation. Future studies could focus on:

-

Development of a robust and scalable synthetic route.

-

Comprehensive structural elucidation using modern analytical techniques.

-

Screening for a wide range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.

-

If activity is identified, elucidation of the mechanism of action and identification of molecular targets and relevant signaling pathways.

This technical guide serves as a starting point for researchers and drug development professionals interested in this compound and its potential applications. Further experimental work is required to fully characterize this compound and determine its therapeutic potential.

References

A Technical Guide to the Biological Activity of Methylated Uracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the biological activities of methylated uracil derivatives, a class of compounds with significant therapeutic applications. Uracil and its derivatives are fundamental components of nucleic acids and serve as privileged structures in drug discovery.[1][2] Modifications to the uracil ring, particularly methylation and other substitutions, have yielded compounds with potent anticancer, antiviral, and other biological activities.[1][2] This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways involved.

Anticancer Activity of Methylated Uracil Derivatives

The most prominent application of methylated uracil derivatives is in cancer chemotherapy. These compounds primarily function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[3]

Key Compound: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a synthetic uracil analog widely used in the treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[3][4] Its efficacy stems from its ability to disrupt DNA synthesis and repair.

Mechanism of Action: 5-FU is a prodrug that undergoes intracellular conversion to several active metabolites. Its primary mechanism of anticancer activity involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[4][5] The metabolite fluoro-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of the dTMP pool.[5] This "thymidylate stress" results in an imbalance of deoxynucleotide triphosphates (dNTPs), specifically an increase in the dUTP/dTTP ratio, leading to the misincorporation of uracil into DNA. The subsequent attempt by the base excision repair (BER) pathway to remove uracil leads to DNA fragmentation and apoptosis.[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 5-FU and its derivatives have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these compounds.

| Compound/Formulation | Cell Line | IC50 Value / % Inhibition | Reference |

| 5-FU | MCF-7 (Breast Cancer) | 11.79 µM | [6] |

| 5-FU | HepG2 (Liver Cancer) | 10.32 µM | [6] |

| 5-FU | HCT 116 (Colon Cancer) | 38.8% inhibition at 100 µM | |

| 5-FU-PLGA NPs | HCT 116 (Colon Cancer) | 18.6% viability at 100 µM | [7] |

| 5-FU-PLGA NPs | HT-29 (Colon Cancer) | 34.01% viability at 250 µM | [7] |

| CF/5-FU | HCT116 (Colon Cancer) | 58% inhibition at 250 µg/mL | [8] |

| CF/5-FU | HONE-1 (Nasopharyngeal) | 71% inhibition at 62.50 µg/mL | [8][9] |

| 5'FU-Chitosan NP | Hep G2 (Liver Cancer) | 49.50 µl/ml | [10] |

| Uracil Derivative 7 | HepG2 (Liver Cancer) | 38.35 µM | [6] |

| Uracil Derivative 14 | MCF-7 (Breast Cancer) | 12.38 µM | [6] |

| Uracil Derivative 15 | HepG2 (Liver Cancer) | 32.42 µM | [6] |

| Uracil Derivative 5m | HCT-116 (Colon Cancer) | 0.05 µg/mL (as HDACi) | [11] |

| U-359 | MCF-7 (Breast Cancer) | Reduced viability by 97% | [3] |

NPs: Nanoparticles, CF: Cellulose Fibers

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the methylated uracil derivative (and a vehicle control) for a specified period (e.g., 48 or 72 hours).[6][8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antiviral Activity of Methylated Uracil Derivatives

Certain methylated uracil derivatives exhibit potent activity against DNA viruses, particularly Herpes Simplex Virus (HSV).

Key Compound: Edoxudine

Edoxudine (5-ethyl-2'-deoxyuridine) is a thymidine analog effective against HSV types 1 and 2 (HSV-1, HSV-2).[13][14][15] It has been used topically for the treatment of human herpes keratitis.[14][16]

Mechanism of Action: Edoxudine's antiviral activity is dependent on its selective phosphorylation by viral-encoded thymidine kinase (TK).[14][16] Host cell enzymes do not efficiently phosphorylate it. Once converted to edoxudine monophosphate by viral TK, it is further phosphorylated by cellular kinases to the active triphosphate form. This triphosphate derivative then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of replication.[14][16]

Quantitative Data: Antiviral Efficacy

The efficacy of antiviral compounds is often measured by the concentration required to inhibit viral replication or by its toxicity to host cells (Lethal Concentration, LC50).

| Compound | Cell Line | LC50 Value | Reference |

| Edoxudine | C7-10 (wild-type) | 125 µM | [13] |

| Edoxudine | TK6:hsv (HSV-TK expressing) | 175-200 µM | [13] |

Note: A higher LC50 in the TK-expressing cell line suggests the compound's toxicity is not solely dependent on the viral enzyme, though its therapeutic action is.

Experimental Protocol: Viral Replication Inhibition Assay (p24 Assay Example)

To determine the antiviral activity of a compound against retroviruses like HIV, a p24 antigen capture assay can be used. For herpesviruses, a plaque reduction assay is more common. The following is a generalized workflow for an inhibition assay.[17]

Methodology:

-

Cell Culture: Culture susceptible host cells (e.g., MT-4 cells for HIV) in a suitable medium.[18]

-

Infection and Treatment: Infect the cells with a known titer of the virus. Simultaneously, treat the infected cells with serial dilutions of the test compound. Include positive (no drug) and negative (no virus) controls.

-

Incubation: Incubate the plates for a period sufficient for several rounds of viral replication (e.g., 4-5 days).

-

Quantification of Viral Marker:

-

For HIV (p24 Assay): Collect the cell culture supernatant and quantify the amount of viral p24 capsid protein using an ELISA-based method.[17]

-

For HSV (Plaque Reduction Assay): Overlay the cells with a semi-solid medium (like agar) to restrict viral spread to adjacent cells, forming localized lesions or "plaques." After incubation, stain the cells to visualize and count the plaques.

-

-

Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC50) by comparing the treated samples to the positive control.

Other Biological Activities

Methylated uracil derivatives have been explored for a range of other therapeutic applications, including epigenetic modification and antibacterial effects.

Epigenetic Modulation via UHRF1 Inhibition

UHRF1 (Ubiquitin-like containing PHD and RING Finger domains 1) is a key protein that recognizes hemimethylated DNA after replication and recruits DNA methyltransferase 1 (DNMT1) to maintain the DNA methylation pattern.[19] Overexpression of UHRF1 is common in many cancers. Certain uracil derivatives can bind to the SRA domain of UHRF1, inhibiting its ability to recognize hemimethylated DNA. This leads to a global decrease in DNA methylation, which can reactivate tumor suppressor genes.[19]

-

A uracil derivative, NSC232005, when applied to HCT116 colorectal cancer cells at 25 µM, resulted in a significant global DNA methylation decrease of 74.5%.[19]

Additional Activities

-

HDAC Inhibition: Novel uracil and thiouracil derivatives have been synthesized and shown to act as Histone Deacetylase (HDAC) inhibitors, which is another important epigenetic target in cancer therapy.[11]

-

Antibacterial Activity: Some functionalized uracil derivatives have demonstrated antibacterial properties, with activity varying against Gram-positive and Gram-negative bacteria based on the nature of the chemical substituents.[20]

-

Antiviral (HIV & Influenza): Series of 1,6-bis[(benzyloxy)methyl]uracil derivatives have been found to inhibit HIV-1 reverse transcriptase and also show profound activity against the influenza A virus (H1N1).[18]

Conclusion

Methylated uracil derivatives represent a versatile and pharmacologically significant class of compounds. Their core utility as antimetabolites, exemplified by 5-FU, has been a cornerstone of cancer chemotherapy for decades. Furthermore, compounds like Edoxudine demonstrate their potential as targeted antiviral agents. Emerging research into their roles as epigenetic modulators and inhibitors of other key cellular proteins continues to expand their therapeutic horizon. The ability to modify the uracil scaffold at multiple positions allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties, ensuring that this "privileged structure" will remain a focus of drug discovery and development for years to come.[1]

References

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jppres.com [jppres.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Edoxudine - Wikipedia [en.wikipedia.org]

- 16. Edoxudin | C11H16N2O5 | CID 66377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RSC - Page load error [pubs.rsc.org]

Unveiling 1,3,6-Trimethyluracil: A Technical Guide to its Discovery, Synthesis, and Properties

For Immediate Release

This whitepaper provides a comprehensive technical overview of 1,3,6-trimethyluracil, a pyrimidine derivative of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's historical discovery, synthesis methodologies, physicochemical properties, and known biological activities.

Discovery and Historical Context

The discovery of this compound is rooted in the foundational period of pyrimidine chemistry in the late 19th century. The pioneering work on the synthesis of uracil derivatives was conducted by German chemist Robert Behrend. While Behrend's initial publication in 1885 in Justus Liebigs Annalen der Chemie described the synthesis of 6-methyluracil, a subsequent paper co-authored with O. Roosen in 1889, also in Justus Liebigs Annalen der Chemie, is widely cited in connection with the synthesis of related compounds. It is within this body of work that the initial synthesis of this compound was established.

The primary historical method for the synthesis of the uracil backbone, as developed by Behrend, involved the condensation of a urea derivative with a β-keto ester. This fundamental reaction laid the groundwork for the synthesis of a wide array of substituted uracils, including the trimethylated analog.

Physicochemical Properties

This compound is a solid at room temperature with a defined melting point. Its chemical structure, featuring methyl groups at positions 1, 3, and 6 of the uracil ring, imparts specific solubility and reactivity characteristics. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 13509-52-9 |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Synthesis of this compound

The classical and most direct synthesis of this compound follows the principles established by Behrend. The reaction involves the condensation of N,N'-dimethylurea with a β-keto ester, specifically ethyl acetoacetate. This acid-catalyzed cyclocondensation reaction proceeds to form the pyrimidine ring.

General Experimental Protocol

The following protocol is a generalized representation of the synthesis of this compound based on historical methods.

Materials:

-

N,N'-Dimethylurea

-

Ethyl acetoacetate

-

Strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)

-

Ethanol (as solvent)

-

Sodium hydroxide (for neutralization)

Procedure:

-

N,N'-dimethylurea and ethyl acetoacetate are dissolved in ethanol.

-

A catalytic amount of a strong acid is slowly added to the reaction mixture.

-

The mixture is refluxed for several hours to drive the condensation and cyclization.

-

After cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the crude product.

-

The crude this compound is collected by filtration.

-

Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or water.

Synthesis workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~2.2 | Singlet | C6-CH₃ |

| ¹H | ~3.3 | Singlet | N1-CH₃ |

| ¹H | ~3.4 | Singlet | N3-CH₃ |

| ¹H | ~5.7 | Singlet | C5-H |

| ¹³C | ~20 | Quartet | C6-CH₃ |

| ¹³C | ~28 | Quartet | N1-CH₃ |

| ¹³C | ~36 | Quartet | N3-CH₃ |

| ¹³C | ~100 | Doublet | C5 |

| ¹³C | ~152 | Singlet | C4 |

| ¹³C | ~155 | Singlet | C2 |

| ¹³C | ~163 | Singlet | C6 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (methyl groups) |

| ~1710 | Strong | C=O stretch (C4 carbonyl) |

| ~1660 | Strong | C=O stretch (C2 carbonyl) |

| ~1620 | Medium | C=C stretch (ring) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular ion) |

Biological Activity

While extensive research has been conducted on various uracil derivatives for their potential as therapeutic agents, specific biological activity and signaling pathway involvement for this compound are not as widely documented in publicly available literature. Uracil analogs, as a class, are known to exhibit a range of biological effects, including antiviral and anticancer activities, often by interfering with nucleic acid metabolism. Further research is required to fully elucidate the specific biological roles and mechanisms of action of this compound.

Hypothesized biological interaction of this compound.

Conclusion

This compound is a historically significant pyrimidine derivative with well-established synthesis protocols. While its physicochemical properties are well-characterized, its specific biological activities and mechanisms of action represent an area ripe for further investigation. This technical guide serves as a foundational resource for researchers and professionals seeking to explore the potential of this and related compounds in drug discovery and development.

An In-depth Technical Guide to the Spectroscopic Data of 1,3,6-Trimethyluracil

This guide offers a comprehensive overview of the theoretical spectroscopic characteristics of 1,3,6-trimethyluracil, complete with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.6-5.8 | Singlet | 1H | H5 |

| ~3.4-3.6 | Singlet | 3H | N3-CH₃ |

| ~3.2-3.4 | Singlet | 3H | N1-CH₃ |

| ~2.1-2.3 | Singlet | 3H | C6-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~162-164 | C4 |

| ~151-153 | C2 |

| ~140-142 | C6 |

| ~100-102 | C5 |

| ~35-37 | N3-CH₃ |

| ~28-30 | N1-CH₃ |

| ~18-20 | C6-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | C-H stretch (vinylic) |

| ~2900-3000 | Medium | C-H stretch (methyl) |

| ~1700-1720 | Strong | C=O stretch (C4) |

| ~1650-1670 | Strong | C=O stretch (C2) |

| ~1620-1640 | Medium | C=C stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M-CH₃]⁺ |

| 140 | [M-CO]⁺ or [M-N₂]⁺ |

| 111 | [M-HNCO-CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, approximately 5-25 mg and 50-100 mg of the sample, respectively, would be dissolved in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

Instrumentation: A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, would be employed.

-

¹H NMR Acquisition: A standard proton experiment would be run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment would be performed to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[1]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.[2][3][4][5]

2.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample can be introduced directly into the ion source via a heated probe for solid samples or dissolved in a suitable volatile solvent like methanol or acetonitrile for techniques like electrospray ionization (ESI).[6]

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.[7][8]

-

Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[7][9] ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.[7][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906) [hmdb.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. H-1 NMR Spectrum [acadiau.ca]

- 9. IR _2007 [uanlch.vscht.cz]

An In-depth Technical Guide on the Thermochemical Properties of 1,3,6-Trimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1,3,6-trimethyluracil, a methylated derivative of uracil. Understanding the thermodynamic characteristics of such molecules is paramount in various stages of drug development, from predicting stability and solubility to informing formulation and manufacturing processes. While direct experimental data for this compound is sparse in publicly accessible literature, this guide synthesizes available information, presents data for closely related isomers to provide valuable context, and details the standard experimental protocols for determining these crucial parameters.

Thermochemical Data of Methylated Uracils

Precise thermochemical data allows for the calculation of reaction enthalpies, Gibbs free energies, and entropies, which are fundamental to understanding the behavior of a compound under various conditions. The following tables summarize the available experimental data for the heat capacity of this compound and the thermochemical properties of its close isomer, 1,3,5-trimethyluracil, at standard conditions (T = 298.15 K and p = 0.1 MPa).

Table 1: Molar Heat Capacity of this compound

| Thermochemical Property | Value | Method | Reference |

| Molar Heat Capacity, solid (Cp,m(cr)) | Data reported in reference | Differential Scanning Calorimetry (DSC) | [1][2][3][4] |

Note: While the existence of this data is documented, the specific numerical value was not available in the reviewed literature.

Table 2: Experimental Thermochemical Data for 1,3,5-Trimethyluracil

| Thermochemical Property | Value (kJ·mol-1) | Method | Reference |

| Standard Molar Enthalpy of Formation, crystalline (ΔfHm°(cr)) | -460.5 ± 2.9 | Static Bomb Combustion Calorimetry | [5][6] |

| Standard Molar Enthalpy of Sublimation (ΔsubHm°) | 104.6 ± 0.9 | Transpiration Method | [5][6] |

| Standard Molar Enthalpy of Formation, gaseous (ΔfHm°(g)) | -355.9 ± 3.0 | Derived from (cr) and (sub) | [5][6] |

Experimental Protocols

The determination of the thermochemical properties of uracil derivatives involves a suite of specialized calorimetric techniques. The methodologies described below are standard for obtaining high-quality thermodynamic data for solid organic compounds.

Static Bomb Combustion Calorimetry

This technique is employed to determine the standard molar enthalpy of formation of a compound in its crystalline state (ΔfHm°(cr)).

-

Sample Preparation: A pellet of the purified crystalline sample (typically around 0.5 g) is accurately weighed and placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final water product is in the liquid state.

-

Combustion: The bomb is sealed and pressurized with high-purity oxygen (to approximately 3.0 MPa). The sample is then ignited electrically.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water resulting from the combustion is precisely measured.

-

Data Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the combustion of the ignition wire and the formation of nitric acid from residual nitrogen. From the energy of combustion, the standard molar enthalpy of formation is derived.[5][6]

Transpiration Method for Sublimation Enthalpy

The standard molar enthalpy of sublimation (ΔsubHm°) is determined by measuring the vapor pressure of the solid as a function of temperature.

-

Apparatus: A sample of the crystalline compound is packed into a thermostatted tube. A stream of an inert gas (e.g., nitrogen) is passed over the sample at a controlled flow rate.

-

Vapor Saturation: The inert gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The vapor is then condensed in a cold trap downstream. The amount of sublimed substance is determined by gas chromatography or by weighing the trap.

-

Vapor Pressure Calculation: The vapor pressure at a given temperature is calculated from the amount of sublimed material and the volume of the carrier gas.

-

Enthalpy of Sublimation: The measurements are repeated at various temperatures. The enthalpy of sublimation is then derived from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[5][6]

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermoanalytical technique used to measure heat capacity (Cp,m) and the enthalpy of phase transitions, such as fusion (melting).

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a sealed pan (typically aluminum). An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.[2][4]

-

Enthalpy of Fusion (ΔfusHm°): When the sample melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The temperature at the peak maximum is taken as the melting temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of a solid organic compound like this compound.

Caption: Experimental workflow for determining thermochemical properties.

References

5-Fluorouracil: A Comprehensive Technical Guide to its Role in Nucleotide Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU), a synthetic fluorinated pyrimidine analog, has been a cornerstone of cancer chemotherapy for several decades.[1] Its efficacy lies in its ability to disrupt nucleotide metabolism, a fundamental process for DNA replication and RNA synthesis, thereby preferentially targeting rapidly proliferating cancer cells.[2] This technical guide provides an in-depth exploration of the molecular mechanisms of 5-FU, its metabolic activation, its impact on key enzymes and signaling pathways, and detailed protocols for its study.

Mechanism of Action and Metabolic Activation

5-Fluorouracil is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[3] Upon cellular uptake, 5-FU is anabolized through multiple enzymatic pathways into three main active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4]

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[5] The active metabolite FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary covalent complex with thymidylate synthase.[3] This complex formation blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), leading to a depletion of the dTMP pool and subsequent inhibition of DNA synthesis and repair, ultimately triggering "thymineless death" in cancer cells.[5]

Furthermore, the metabolites FdUTP and FUTP can be incorporated into DNA and RNA, respectively.[4] The incorporation of FdUTP into DNA can lead to DNA fragmentation and instability. The misincorporation of FUTP into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), disrupts RNA processing and function, contributing to the overall cytotoxicity of 5-FU.[2]

Quantitative Data

The inhibitory activity of 5-Fluorouracil and its active metabolite FdUMP has been quantified across various cancer cell lines and against its primary enzymatic target, thymidylate synthase.

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for 5-FU vary depending on the cell line, exposure time, and the assay method used.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| HCT 116 | Colon Cancer | 1.48 | 120 | MTT | [6] |

| HT-29 | Colon Cancer | 11.25 | 120 | MTT | [6] |

| MCF-7 | Breast Cancer | 1.71 | Not Specified | Not Specified | [7] |

| A549 | Lung Cancer | 10.32 | 48 | MTT | [8] |

| Caco-2 | Colon Cancer | 20.22 | Not Specified | Not Specified | [7] |

| HepG2 | Liver Cancer | Not Specified | Not Specified | Not Specified | [9] |

| HeLa | Cervical Cancer | >15.625 | Not Specified | MTT | |

| OSCC cells | Oral Squamous Cell Carcinoma | 1.00 - 39.81 | Not Specified | Cell Proliferation Assay |

Table 2: Inhibition Constant (Ki) of FdUMP for Thymidylate Synthase

The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition. It is a measure of the binding affinity of the inhibitor to the enzyme.

| Enzyme Source | Ki (nM) | Reference |

| Colon Cancer Cell Lines (median) | 1.27 | [10] |

| Mycobacterium tuberculosis ThyX | Not Specified | [3] |

| Human ThyA | Not Specified | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

5-Fluorouracil (5-FU)

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of 5-FU in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of 5-FU. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[6]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Thymidylate Synthase (TS) Enzyme Inhibition Assay

This assay measures the activity of thymidylate synthase by quantifying the conversion of dUMP to dTMP. The inhibition of this activity by FdUMP can be determined.

Materials:

-

Purified thymidylate synthase or cell lysate containing the enzyme

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)

-

dUMP (substrate)

-

[5-³H]-dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (CH2THF, cofactor)

-

FdUMP (inhibitor)

-

Charcoal suspension (to stop the reaction and bind unreacted substrate)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, CH2THF, and the enzyme source.

-

Add varying concentrations of FdUMP to the reaction mixture and pre-incubate for a specific time to allow inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of dUMP and [5-³H]-dUMP.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a charcoal suspension, which binds the unreacted radiolabeled dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which corresponds to the [³H] released as tritiated water during the conversion of [5-³H]-dUMP to dTMP.

-

Calculate the enzyme activity and the percentage of inhibition at each FdUMP concentration to determine the Ki value.

Quantification of Intracellular dUTP and dTTP Pools by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like nucleotides from cell extracts.

Materials:

-

Cultured cells treated with or without 5-FU

-

Cold methanol for extraction

-

Internal standards (e.g., stable isotope-labeled nucleotides)

-

LC-MS/MS system with a suitable column (e.g., porous graphitic carbon)[2]

Protocol:

-

Culture cells to the desired density and treat them with 5-FU for the specified time.

-

Harvest the cells and rapidly quench metabolic activity by washing with ice-cold PBS.

-

Extract the intracellular metabolites by adding cold methanol and lysing the cells.

-

Centrifuge the lysate to remove cell debris.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable buffer and add internal standards.

-

Inject the sample into the LC-MS/MS system for separation and quantification of dUTP and dTTP.[2]

-

Analyze the data using appropriate software to determine the concentrations of dUTP and dTTP in the cell extracts.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Action of 5-Fluorouracil

The following diagram illustrates the metabolic activation of 5-FU and its subsequent mechanisms of action, including the inhibition of thymidylate synthase and its incorporation into DNA and RNA.

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.

Experimental Workflow for Assessing 5-FU Cytotoxicity

This diagram outlines the typical workflow for evaluating the cytotoxic effects of 5-FU on cancer cell lines.

Caption: Workflow for determining the IC50 of 5-FU using the MTT assay.

5-FU Induced Apoptosis Signaling Pathway

5-FU-induced cellular stress, stemming from DNA damage and RNA dysfunction, can activate apoptotic signaling pathways.

Caption: A simplified representation of a 5-FU-induced apoptosis pathway.

Conclusion

5-Fluorouracil remains a vital tool in the oncologist's arsenal, primarily due to its multifaceted disruption of nucleotide metabolism. Its ability to inhibit thymidylate synthase and to be incorporated into nucleic acids underscores the importance of these pathways in cancer cell proliferation. A thorough understanding of its mechanisms of action, coupled with robust experimental methodologies, is crucial for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies to improve patient outcomes. This guide provides a foundational resource for researchers and clinicians working to advance the understanding and application of this important chemotherapeutic agent.

References

- 1. Drug: 5-Fluorouracil - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1,3,6-Trimethyluracil Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico workflow for predicting the bioactivity of 1,3,6-trimethyluracil. As a substituted pyrimidine, this compound holds potential for interacting with various biological targets. This document outlines a systematic approach encompassing target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations to elucidate its potential pharmacological profile. Detailed hypothetical protocols and data are presented to serve as a practical guide for researchers, scientists, and drug development professionals engaged in computational drug discovery. All data presented herein is for illustrative purposes to demonstrate the application of in silico methodologies.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in various cellular processes. Synthetic modifications to the uracil scaffold have historically led to the development of numerous therapeutic agents, including antiviral and anticancer drugs. This compound is a derivative whose bioactivity is not extensively characterized in public literature. This guide proposes a structured in silico investigation to predict its potential biological targets and pharmacological properties, thereby identifying promising avenues for future in vitro and in vivo validation.

Hypothesized Biological Targets

Based on the known activities of other uracil analogs, several potential protein targets are hypothesized for this compound. These include enzymes involved in nucleotide metabolism and cell proliferation, such as Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD). Additionally, given the structural similarities to certain kinase inhibitors, a panel of relevant human kinases could also be considered for initial screening.

In Silico Prediction Workflow

A multi-step computational workflow is proposed to assess the bioactivity of this compound. This workflow is designed to be a cost-effective and rapid initial screening method to prioritize experimental studies.

Figure 1: A generalized workflow for the in silico prediction of bioactivity.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding affinity and interaction patterns.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki, µM) (estimated) | Key Interacting Residues |

| Thymidylate Synthase (TS) | 1JU6 | -7.8 | 1.85 | Arg50, Tyr258 |

| Dihydropyrimidine Dehydrogenase (DPD) | 1GTE | -6.5 | 15.2 | Asn156, His245 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.2 | 0.89 | Leu83, Phe80 |

| p38 Mitogen-Activated Protein Kinase | 3S3I | -7.1 | 6.4 | Met109, Lys53 |

ADMET Prediction

ADMET prediction assesses the drug-likeness and potential pharmacokinetic and toxicological properties of a compound.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 168.18 | < 500 |

| LogP | 1.25 | < 5 |

| H-bond Donors | 0 | < 5 |

| H-bond Acceptors | 3 | < 10 |

| Human Intestinal Absorption | High | High |

| BBB Permeability | Yes | Yes/No |

| CYP2D6 Inhibitor | No | No |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Experimental Protocols

This section details the methodologies for the key in silico experiments proposed in this guide.

Protocol for Molecular Docking

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular builder (e.g., Avogadro, ChemDraw).

-

Energy minimization is performed using a suitable force field (e.g., MMFF94).

-

The structure is saved in a PDBQT format, with rotatable bonds assigned.

-

-

Target Preparation:

-

The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and Gasteiger charges are computed.

-

The prepared protein structure is saved in PDBQT format.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the target protein.

-

Molecular docking is performed using AutoDock Vina.[1]

-

The search algorithm is set to an exhaustiveness of 8.

-

The top 10 binding poses are generated and ranked by their binding affinity.

-

-

Analysis of Results:

-

The binding poses and interactions are visualized using software such as PyMOL or UCSF Chimera.[1]

-

Key interactions (hydrogen bonds, hydrophobic interactions) are identified.

-

Protocol for ADMET Prediction

-

Input:

-

The SMILES string of this compound is used as the input.

-

-

Prediction Servers:

-

Utilize online platforms such as SwissADME and pkCSM.

-

Submit the SMILES string to the respective servers.

-

-

Data Compilation:

-

Collect the predicted values for various ADMET properties.

-

Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

-

Protocol for Molecular Dynamics Simulation

-

System Preparation:

-

The best-scoring docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a periodic box of water (e.g., TIP3P water model).

-

Ions are added to neutralize the system.

-

-

Simulation:

-

The system is subjected to energy minimization.

-

The system is gradually heated to 300 K (NVT ensemble).

-

The system is equilibrated at 1 atm pressure (NPT ensemble).

-

A production run of at least 100 ns is performed.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.

-

The binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

-

Hypothesized Signaling Pathway Involvement

Based on the hypothetical docking results suggesting an interaction with CDK2, a potential mechanism of action could involve the modulation of the cell cycle pathway.

Figure 2: Hypothesized modulation of the CDK2-mediated cell cycle pathway by this compound.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the initial assessment of the bioactivity of this compound. The hypothetical data presented suggests a potential interaction with CDK2, warranting further investigation into its role as a cell cycle inhibitor. The favorable predicted ADMET properties further support its potential as a drug candidate. It is imperative that these computational predictions are validated through subsequent in vitro and in vivo experimental studies to confirm the bioactivity and therapeutic potential of this compound.

References

Methodological & Application

Synthesis of 1,3,6-Trimethyluracil: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 1,3,6-trimethyluracil, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the synthesis of 6-methyluracil followed by its N,N'-dimethylation.

Experimental Protocols

Step 1: Synthesis of 6-Methyluracil

This procedure is adapted from a well-established method utilizing the condensation of urea and ethyl acetoacetate.[1][2]

Materials:

-

Urea

-

Ethyl acetoacetate

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Concentrated sulfuric acid (for desiccator)

-

Distilled water

-

Ice

Equipment:

-

Large crystallizing dish

-

Watch glass

-

Vacuum desiccator with a connection to a water pump

-

Beakers

-

Stirring rod

-

Filter funnel and flask

-

Filter paper

Procedure:

-

Condensation: In a large crystallizing dish, thoroughly mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.

-

Drying and Reaction: Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator continuously using a water pump for 5 to 7 days, or until the mixture is completely dry. The crude intermediate, β-uraminocrotonic ester, will be formed.

-

Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95°C. Add the dry, finely powdered β-uraminocrotonic ester to the hot sodium hydroxide solution with stirring.

-

Precipitation: Cool the resulting clear solution to 65°C. Carefully and slowly add concentrated hydrochloric acid with continuous stirring to acidify the solution. The 6-methyluracil will precipitate.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash it sequentially with cold water, ethanol, and diethyl ether. Air-dry the purified 6-methyluracil.

Step 2: Synthesis of this compound

This protocol is based on the alkylation of uracil derivatives.[3] Dimethyl sulfate is a potent methylating agent and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

-

6-Methyluracil (from Step 1)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Distilled water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers

-

pH paper or pH meter

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the synthesized 6-methyluracil in an aqueous solution of sodium hydroxide (approximately 2 molar equivalents of NaOH per mole of 6-methyluracil). The exact concentration can be adjusted to ensure complete dissolution. Cool the solution in an ice bath.

-

Methylation: While vigorously stirring the cooled solution, add at least 2 molar equivalents of dimethyl sulfate dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux to ensure complete dimethylation. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize it carefully with an appropriate acid (e.g., dilute HCl). Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

-

Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.

Data Presentation

| Parameter | Step 1: 6-Methyluracil | Step 2: this compound |

| Starting Materials | Urea, Ethyl acetoacetate | 6-Methyluracil, Dimethyl sulfate |

| Key Reagents | HCl, NaOH | NaOH |

| Solvent(s) | Ethanol, Water | Water, Dichloromethane (for extraction) |

| Reaction Temperature | Room temperature (drying), 95°C (cyclization) | 0°C to room temperature or reflux |

| Reaction Time | 5-7 days (drying), several hours (cyclization) | Several hours |

| Typical Yield | 71-77%[1] | Yields for N,N'-dimethylation can vary. For a similar butylation reaction, yields of up to 78% have been reported for the 3-butyl isomer.[3] |

| Melting Point | Decomposes above 300°C[1] | Not explicitly found in the search results. |

| Appearance | Colorless powder[1] | Expected to be a crystalline solid. |

| Characterization Data | To be confirmed by comparison with literature values (NMR, IR, MS). | To be confirmed by comparison with literature values or an authenticated standard (NMR, IR, MS). |

Visualizations

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 1,3,6-Trimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Trimethyluracil is a methylated derivative of uracil. The analysis and quantification of such molecules are crucial in various fields, including drug metabolism studies, pharmacokinetics, and biomarker discovery. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

-

HPLC-UV: A robust and widely available technique suitable for relatively high concentrations of the analyte. It offers good precision and accuracy but may lack the sensitivity and selectivity required for complex biological matrices.

-

LC-MS/MS: The gold standard for quantitative analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and wide dynamic range.[1][2]

-

GC-MS: A powerful technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Quantitative Data Summary

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 10 - 500 ng/mL |

| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~0.1 - 1 ng/mL | ~1 - 5 ng/mL |

| Limit of Quantification (LOQ) | ~50 - 200 ng/mL | ~0.5 - 5 ng/mL | ~5 - 20 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |

| Precision (%RSD) | < 5% | < 15% | < 15% |

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate and reproducible results, aiming to remove interferences from the sample matrix.

1. For Biological Fluids (Plasma, Serum, Urine):

-

Protein Precipitation (for LC-MS/MS and HPLC-UV):

-

To 100 µL of the sample, add 300 µL of cold acetonitrile (or methanol) containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for analysis.

-

-

Solid-Phase Extraction (SPE) (for higher purity in LC-MS/MS and GC-MS):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the pre-treated sample (e.g., diluted urine or protein-precipitated plasma).

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described above.

-

2. For GC-MS Analysis (Derivatization):

Trimethylsilylation is a common derivatization technique for compounds with active hydrogens to increase their volatility for GC-MS analysis.[7][8]

-

After sample extraction and drying, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS system.

Analytical Method Protocols

1. HPLC-UV Protocol (Proposed)

-

Instrumentation: HPLC system with a UV/Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution (typically around 260-280 nm for uracil derivatives).

-